6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the 5-chloro-2-methoxybenzenesulfonyl group adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactionsThis can be achieved through nucleophilic aromatic substitution reactions, where the sulfonyl chloride reacts with the pyrrolo[3,4-d]pyrimidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or methoxy positions .
Scientific Research Applications
6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides
- 5-chloro-2,4,6-trifluoropyrimidine
- 4H,6H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide nucleoside
Uniqueness
6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to the presence of the 5-chloro-2-methoxybenzenesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-20-12-3-2-10(14)4-13(12)21(18,19)17-6-9-5-15-8-16-11(9)7-17/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSTTPYCJUIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.